molecular formula C11H12O5 B2406180 4-(Benzo[1,3]dioxol-5-yloxy)-butyric acid CAS No. 127556-98-3

4-(Benzo[1,3]dioxol-5-yloxy)-butyric acid

Cat. No.: B2406180
CAS No.: 127556-98-3
M. Wt: 224.212
InChI Key: TUKIMVAQBCKDGS-UHFFFAOYSA-N
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Description

4-(Benzo[1,3]dioxol-5-yloxy)-butyric acid is a carboxylic acid derivative featuring a benzo[1,3]dioxole (benzodioxole) moiety linked via an ether bridge to a four-carbon aliphatic chain terminating in a carboxylic acid group. This compound is structurally characterized by the presence of a 1,3-benzodioxol-5-yloxy substituent, which imparts unique electronic and steric properties.

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yloxy)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c12-11(13)2-1-5-14-8-3-4-9-10(6-8)16-7-15-9/h3-4,6H,1-2,5,7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUKIMVAQBCKDGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzo[1,3]dioxol-5-yloxy)-butyric acid typically involves the reaction of benzo[1,3]dioxole with butyric acid derivatives under specific conditions. One common method involves the use of a coupling agent to facilitate the formation of the ester bond between the benzo[1,3]dioxole and the butyric acid moiety. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and the use of catalysts to speed up the reaction process .

Chemical Reactions Analysis

Types of Reactions

4-(Benzo[1,3]dioxol-5-yloxy)-butyric acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing the benzo[1,3]dioxole structure exhibit significant anticancer activities. For instance, studies have shown that derivatives of benzo[1,3]dioxole can inhibit cancer cell proliferation through various mechanisms:

  • Cytotoxicity : In vitro assays demonstrate that certain derivatives exhibit cytotoxic effects against multiple cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). For example, compounds synthesized with benzo[1,3]dioxole moieties have shown IC50 values significantly lower than standard chemotherapeutics like doxorubicin, indicating potent anticancer activity .
  • Mechanisms of Action : The anticancer effects are often linked to the inhibition of key signaling pathways involved in cell survival and proliferation. Studies have highlighted the role of these compounds in modulating apoptosis-related proteins such as Bax and Bcl-2 and inhibiting EGFR (epidermal growth factor receptor) signaling pathways .

Anti-inflammatory Effects

Another significant application of 4-(Benzo[1,3]dioxol-5-yloxy)-butyric acid is its potential as an anti-inflammatory agent. Compounds derived from benzo[1,3]dioxole have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in mediating inflammatory responses:

  • Inhibition Studies : Several synthesized derivatives have demonstrated superior anti-inflammatory activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like sodium diclofenac. The onset of action was rapid, with significant reductions in inflammatory markers such as interleukin-1 beta observed .

Case Study 1: Anticancer Activity Assessment

A study conducted on a series of thiourea derivatives incorporating benzo[1,3]dioxole moieties revealed promising anticancer properties. The synthesized compounds were tested against various cancer cell lines using the SRB assay. The results indicated that many derivatives had IC50 values lower than those of established chemotherapeutics, suggesting their potential as effective anticancer agents .

Case Study 2: Anti-inflammatory Mechanism Exploration

In another investigation focusing on anti-inflammatory properties, researchers synthesized several derivatives of benzo[1,3]dioxole and assessed their effects on COX enzyme activity. The compounds exhibited significant inhibition of COX-2 activity and reduced levels of inflammatory cytokines in vitro. This highlights their potential for developing new anti-inflammatory therapies .

Mechanism of Action

The mechanism of action of 4-(Benzo[1,3]dioxol-5-yloxy)-butyric acid involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Core Structure and Chain Length

  • This compound : Features a four-carbon chain with a terminal carboxylic acid group.
  • 2-(Benzo[1,3]dioxol-5-yloxy)butanoic acid (CAS: 869946-46-3): A positional isomer with a shorter two-carbon chain; reported as a synonym in commercial databases .

Heterocyclic and Aromatic Modifications

  • Piperazine Derivatives : Compounds such as 1-(2-(4-((benzo[1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(3-chlorophenyl)piperazine () incorporate piperazine rings, likely targeting neurotransmitter receptors.

Reaction Conditions

  • Solvents : DMF and acetonitrile (ACN) are commonly used for nucleophilic substitutions and ester hydrolyses .
  • Catalysts : K₂CO₃ is frequently employed for etherification reactions involving benzo[1,3]dioxol-5-ol .

Physicochemical Properties

Melting Points and Stability

Compound Name Melting Point (°C) Notes Reference
This compound (inferred) Not reported Likely similar to analogs -
Ethyl 2-(benzo[1,3]dioxol-5-yloxy)-2-methylpropanoate Not reported Purity: 70%
1-(2-(4-((Benzo[1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(3-chlorophenyl)piperazine HCl 164–165 Stable as HCl salt

Spectroscopic Data

  • NMR Trends : Benzo[1,3]dioxole protons resonate at δ 6.5–7.0 ppm (¹H-NMR), while carbonyl carbons (e.g., esters, acids) appear at δ 165–175 ppm (¹³C-NMR) .
  • MS Data : Molecular ion peaks (M⁺) for benzo[1,3]dioxole-containing compounds typically align with theoretical masses within ±0.1 Da .

Biological Activity

4-(Benzo[1,3]dioxol-5-yloxy)-butyric acid is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C11H12O5C_{11}H_{12}O_{5} and a molecular weight of approximately 224.21 g/mol. Its structure includes a butyric acid moiety linked to a benzo[1,3]dioxole group, which is believed to influence its biological interactions significantly.

Target Interaction

Research indicates that compounds with structural similarities to this compound may interact with microtubules, leading to mitotic blockade and apoptosis in cancer cells. This is hypothesized to occur through the modulation of microtubule assembly, which is crucial for cell division and survival .

Biochemical Pathways

The compound is thought to influence various biochemical pathways by interacting with enzymes and proteins within the cell. This interaction can lead to changes in cell signaling pathways, gene expression, and cellular metabolism. For example, it may induce cell cycle arrest and apoptosis through its effects on microtubule dynamics .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits significant growth inhibition against various cancer cell lines. For instance, in an MTT assay involving human breast cancer cell lines (MDA-MB-231), the compound showed promising results in reducing cell viability .

Cell Line IC50 (µM) Control (IC50)
MDA-MB-23126-65YM155 (20 nM)
Other Cancer LinesVariesMenadione (20 µM)

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest it may inhibit the growth of certain bacterial strains, although specific data on its efficacy against various pathogens remains limited .

Case Studies

Case Study 1: Anticancer Efficacy
In a recent study examining a library of benzodioxole derivatives, this compound was tested alongside other compounds for anticancer activity. The results indicated that while some derivatives exhibited strong cytotoxic effects against cancer cells, this particular compound showed moderate activity but warranted further investigation due to its unique structure .

Case Study 2: Antidiabetic Potential
Another research effort explored the antidiabetic properties of related benzodioxole derivatives. Although not directly tested, the structural similarities suggest that this compound could potentially exhibit similar inhibitory effects on enzymes like α-amylase, which are critical in carbohydrate metabolism .

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